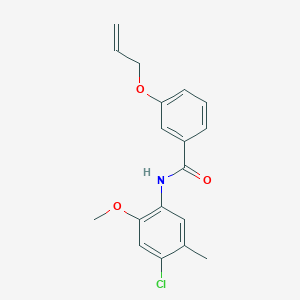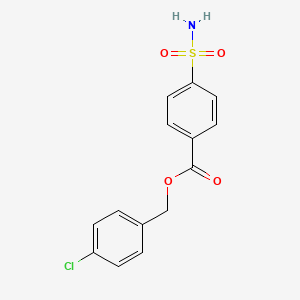![molecular formula C24H24N2O3 B4410992 4-(benzyloxy)-N-[2-(butyrylamino)phenyl]benzamide](/img/structure/B4410992.png)
4-(benzyloxy)-N-[2-(butyrylamino)phenyl]benzamide
Übersicht
Beschreibung
4-(benzyloxy)-N-[2-(butyrylamino)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BB-94, and it belongs to the class of matrix metalloproteinase inhibitors (MMPIs). BB-94 has been found to exhibit potent inhibitory activity against various matrix metalloproteinases, including MMP-1, MMP-2, MMP-3, MMP-7, MMP-9, and MMP-13.
Wirkmechanismus
BB-94 exerts its inhibitory effect on MMPs by binding to the active site of these enzymes and preventing the cleavage of extracellular matrix proteins. MMPs are involved in various physiological processes, including tissue remodeling, wound healing, and angiogenesis. However, overexpression of MMPs has been associated with various pathological conditions, including cancer, arthritis, and cardiovascular diseases. By inhibiting MMP activity, BB-94 can prevent the progression of these diseases.
Biochemical and Physiological Effects
BB-94 has been shown to exhibit potent inhibitory activity against various MMPs, including MMP-1, MMP-2, MMP-3, MMP-7, MMP-9, and MMP-13. Inhibition of these MMPs can prevent the degradation of extracellular matrix proteins and inhibit tumor cell invasion and metastasis. BB-94 has also been found to reduce joint destruction in animal models of arthritis by inhibiting cartilage degradation. In addition, BB-94 has been shown to reduce the formation of atherosclerotic plaques in animal models of cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
BB-94 is a potent MMP inhibitor that has been extensively studied for its potential therapeutic applications. However, there are some limitations associated with its use in lab experiments. BB-94 is a relatively large molecule that can be difficult to synthesize and purify. In addition, BB-94 can exhibit non-specific binding to other proteins, which can complicate its use in certain experiments. Despite these limitations, BB-94 remains a valuable tool for studying the role of MMPs in various physiological and pathological processes.
Zukünftige Richtungen
There are several future directions for research on BB-94. One area of focus is the development of more potent and selective MMP inhibitors that can be used as therapeutic agents. Another area of focus is the identification of new biological targets for MMP inhibitors, which could lead to the development of new treatments for various diseases. Additionally, there is a need for more studies on the pharmacokinetics and toxicity of MMP inhibitors, which could help to optimize their use in clinical settings.
Wissenschaftliche Forschungsanwendungen
BB-94 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and cardiovascular diseases. As a potent MMP inhibitor, BB-94 can prevent the degradation of extracellular matrix proteins and inhibit tumor cell invasion and metastasis. BB-94 has also been found to reduce joint destruction in animal models of arthritis by inhibiting cartilage degradation. In addition, BB-94 has been shown to reduce the formation of atherosclerotic plaques in animal models of cardiovascular diseases.
Eigenschaften
IUPAC Name |
N-[2-(butanoylamino)phenyl]-4-phenylmethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-2-8-23(27)25-21-11-6-7-12-22(21)26-24(28)19-13-15-20(16-14-19)29-17-18-9-4-3-5-10-18/h3-7,9-16H,2,8,17H2,1H3,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNNJXMQPXFGNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-({[2-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)butanamide](/img/structure/B4410921.png)
![2-[2,6-dimethyl-4-(methylthio)phenoxy]-N-methylacetamide](/img/structure/B4410928.png)
![2-methoxy-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B4410943.png)

amine hydrochloride](/img/structure/B4410953.png)
![N-2-biphenylyl-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4410961.png)
![4-(2-{2-[(1-chloro-2-naphthyl)oxy]ethoxy}ethyl)morpholine hydrochloride](/img/structure/B4410967.png)
![1-methyl-4-{2-[2-(2-propoxyphenoxy)ethoxy]ethyl}piperazine hydrochloride](/img/structure/B4410979.png)

![3-({[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoic acid](/img/structure/B4410993.png)
![(2-{2-[2-(4-methyl-1-piperazinyl)ethoxy]ethoxy}phenyl)methanol hydrochloride](/img/structure/B4410995.png)

![N-(2,5-dimethylphenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4411009.png)
![4-[(cyclopropylcarbonyl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B4411012.png)